Allitol

Overview

Description

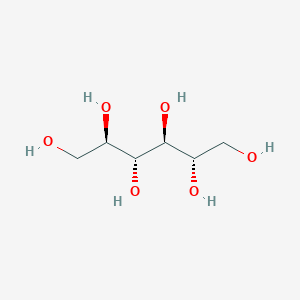

Allitol (C₆H₁₄O₆), a rare hexitol, is a six-carbon sugar alcohol with the IUPAC name (2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol. It is naturally found in Itea virginica and certain fungi . Industrially, this compound is synthesized via enzymatic reduction of D-psicose using ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in a cofactor-regenerating system . Its applications span food (low-calorie sweetener), pharmaceuticals (anti-diabetic, antiviral), and biotechnology (precursor for rare sugars like D-allulose) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allodulcitol can be synthesized through the reduction of D-allulose (D-psicose). The reduction process involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction conditions typically include a solvent like water or methanol and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of allodulcitol involves the bioconversion of D-fructose using recombinant Escherichia coli expressing D-psicose-3-epimerase. This method is highly efficient, easily scalable, and suitable for large-scale production of highly purified allodulcitol .

Chemical Reactions Analysis

Types of Reactions

Allodulcitol undergoes various chemical reactions, including:

Oxidation: Allodulcitol can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of hexitols.

Substitution: Hydroxyl groups in allodulcitol can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hexitols.

Substitution: Formation of esters or ethers depending on the substituent

Scientific Research Applications

Chemical Production and Biotransformation

Allitol serves as a valuable substrate for the bioproduction of other sugar alcohols and ketoses. Recent studies have demonstrated its application in the synthesis of various compounds through engineered microbial systems.

This compound has been studied for its physiological effects, particularly as a sugar substitute in dietary contexts.

Impact on Body Fat Accumulation

A study involving Wistar rats indicated that diets supplemented with this compound resulted in lower total body fat mass compared to those consuming sucrose. The findings suggest that this compound may play a role in weight management and fat reduction:

- Study Design : Rats were fed diets containing 5% sucrose, this compound, erythritol, or d-allulose over an eight-week period.

- Results : The group consuming this compound showed significantly reduced intra-abdominal adipose tissue weights compared to the sucrose group .

Laxative Effects

Research has indicated that this compound exhibits laxative properties, similar to other sugar alcohols. This characteristic can be beneficial for developing new treatments for constipation.

Experimental Findings

- A study on rare sugar alcohols demonstrated that this compound can increase small intestinal transit and luminal water content in mice, suggesting its potential as a therapeutic agent for constipation .

- The laxative effect was observed at doses starting from 4.95 g/kg, indicating its efficacy at relatively low concentrations.

Industrial Applications

The versatility of this compound extends to industrial applications where it is utilized as a sweetener and functional ingredient in food products.

Sweetening Agent

This compound is recognized for its low-calorie content and sweetening capabilities, making it an attractive alternative to traditional sugars in food formulations. Its use can help reduce caloric intake while maintaining palatability.

Case Study 1: Bioproduction Optimization

A case study focused on optimizing the conditions for this compound production from D-fructose using recombinant E. coli. The research highlighted the importance of temperature control and substrate concentration on yield efficiency.

Case Study 2: Dietary Impact Assessment

Another case study assessed the long-term effects of dietary this compound on metabolic health markers in rats over several weeks, providing insights into its potential role in managing obesity-related conditions.

Mechanism of Action

Allodulcitol exerts its effects primarily through its role as an intermediate in the synthesis of bioactive compounds. It participates in various biochemical pathways, leading to the formation of azasugars and other active molecules. These molecules target specific enzymes and receptors involved in metabolic and disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Chemical Comparison

- Chirality : this compound and Galactitol are achiral due to internal symmetry, unlike chiral D-Sorbitol and D-Mannitol .

- Crystallinity : Galactitol exhibits superior crystallinity compared to this compound, as shown by bond overlap population (BOP) and space group density analyses .

Table 2: Biotechnological Production Metrics

- This compound Synthesis : Requires multi-enzyme cascades (e.g., DTEase for D-psicose epimerization) and NADH regeneration via FDH . Shaking velocity (150 rpm) and horizontal shaking enhance yields by 24% .

- Competing Processes : D-Sorbitol production is more established, relying on glucose reduction without complex cofactor systems .

Physicochemical and Functional Properties

- Thermal Stability : this compound derivatives (e.g., hexaacetate) exhibit stability up to 85°C, suitable for food processing .

- Biological Activity: Antiviral Potential: this compound shows promise in inhibiting 2019-nCoV 3C-like protease, unlike D-Sorbitol or D-Mannitol .

Table 3: Application Comparison

- Unique Role of this compound : Central to the Izumoring strategy, enabling bidirectional conversion between D- and L-sugars (e.g., D-allulose) .

Research Advancements and Challenges

- Enzymatic Optimization : Co-expression of RDH and FDH in E. coli improved this compound yields by 81.1% through NADH pool expansion .

- Challenges : Low D-psicose availability and enzyme cost hinder scalability compared to D-Sorbitol .

- Future Directions : Engineering thermostable enzymes and integrating low-cost substrates (e.g., sugarcane molasses) .

Biological Activity

Allitol, a rare sugar alcohol derived from D-psicose, has gained attention for its potential biological activities and applications in various fields, particularly in nutrition and medicine. This article explores the biological activity of this compound, including its effects on body fat accumulation, laxative properties, and enzymatic transformations.

Overview of this compound

This compound (D-allitol) is a sugar alcohol that is structurally similar to D-fructose. It is produced through the reduction of D-psicose and exhibits several physiological benefits, such as low caloric content and potential anti-obesity effects. The compound is recognized for its low glycemic index, making it a suitable sugar substitute for diabetic patients.

Production of this compound

This compound can be synthesized enzymatically using ribitol dehydrogenase (RDH) in combination with formate dehydrogenase (FDH). Recent studies have demonstrated the successful production of this compound from D-psicose with high purity (95%) and yield (up to 18.93 mg/mL) without by-products .

Table 1: Production Yield of this compound

| Time (h) | Yield (mg/mL) |

|---|---|

| 6 | 16.75 ± 0.62 |

| 12 | 17.86 ± 0.60 |

| 24 | 18.30 ± 0.80 |

| 48 | 18.85 ± 0.60 |

| 72 | 18.93 ± 0.82 |

Anti-Obesity Effects

A significant study investigated the effects of dietary this compound on body fat accumulation in Wistar rats over an eight-week period. Rats were divided into groups receiving diets containing this compound, sucrose, erythritol, or D-allulose. The findings indicated that rats fed with this compound exhibited significantly lower total body fat mass and intra-abdominal adipose tissue compared to those on a sucrose diet .

- Key Findings:

- This compound diet led to reduced body fat accumulation.

- No significant differences in weight gain or food intake among the groups.

This suggests that this compound may possess anti-obesity properties comparable to or greater than those of other rare sugars like D-allulose.

Laxative Effects

Research has also explored the laxative effects of this compound and other rare sugar alcohols in mice. The study found that administration of this compound resulted in increased small intestinal transit and luminal water content, indicating a laxative effect .

- Laxative Effect Observations:

- Diarrhea onset at doses above 4.95 g/kg.

- Statistically significant increases in intestinal transit compared to control groups.

These findings suggest that this compound may be useful as a natural laxative agent.

Enzymatic Transformations

This compound can be transformed back into D-psicose through enzymatic reactions involving NAD(P)-dependent alcohol dehydrogenase (ADH). A recent study identified an ADH from Gluconobacter frateurii capable of converting this compound into D-allulose with high efficiency (up to 97% yield) under optimal conditions .

Table 2: Enzymatic Conversion Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 50°C |

| pH | 7.0 |

| Co2+ Concentration | 1 mM |

This enzymatic pathway offers potential for industrial applications in producing D-allulose from this compound.

Q & A

Basic Research Questions

Q. What enzymatic systems are commonly employed for allitol biosynthesis from D-psicose, and how is cofactor regeneration addressed?

The synthesis of this compound from D-psicose relies on ribitol dehydrogenase (RDH) to catalyze the reduction reaction, which requires NADH as a cofactor. To address the high cost of NADH supplementation, formate dehydrogenase (FDH) is co-expressed with RDH in engineered E. coli systems. FDH regenerates NADH from NAD+ using inexpensive sodium formate, enabling continuous cofactor recycling . This dual-enzyme system reduces production costs while achieving yields up to 96% under optimized conditions .

Q. What analytical methods are used to confirm the structural identity and purity of synthesized this compound?

Researchers employ a multi-technique approach:

- HPLC : Matches retention times of synthesized this compound with authentic standards (e.g., SUGAR-PAK column, 85°C, water mobile phase) .

- NMR : NMR peaks at 63.20, 73.01, and 73.17 ppm confirm carbon backbone alignment with this compound .

- IR Spectroscopy : Characteristic O-H and C-O stretching bands (e.g., 3200–3600 cm) .

- LC-MS : Molecular ion peak at m/z 182.1 (negative-ion mode) corresponds to this compound’s molar mass .

Q. What are the standard biotransformation conditions for this compound production in engineered E. coli?

Optimal parameters include:

- Temperature : 30°C (balances RDH and FDH activity despite their individual optima of 35°C and 65°C) .

- pH : 7.0 in Tris-HCl buffer (minimizes formic acid interference during NADH regeneration) .

- Cell Biomass : OD = 40 (maximizes yield while minimizing costs) .

- Substrate Concentration : 2.0% D-psicose achieves 19.2 mg this compound yield .

Advanced Research Questions

Q. How can contradictions in reported optimal temperatures for this compound production be resolved?

Discrepancies arise from enzyme sources and system configurations:

- Klebsiella oxytoca G4A4 operates optimally at 37°C , while E. coli expressing Providencia alcalifaciens RDH peaks at 30°C due to whole-cell metabolic constraints .

- Purified RDH from K. pneumoniae functions optimally at 40°C in vitro but shows lower efficiency in whole-cell systems due to thermal instability .

- Methodological recommendation : Pre-screen enzyme thermostability and host organism physiology when designing systems .

Q. What strategies enhance NADH regeneration efficiency in multi-enzyme cascades for scalable this compound production?

Advanced approaches include:

- Cofactor Self-Sufficient Systems : Replace FDH with glucose dehydrogenase (GDH) to regenerate NADH via glucose oxidation, achieving 18.13-fold higher activity .

- Metabolic Engineering : Overexpression of NAD salvage pathway genes (e.g., pncB, nadE) to expand intracellular NAD(H) pools .

- Enzyme Scaffolding : SpyTag/SpyCatcher fusion improves substrate channeling between D-psicose 3-epimerase (DPEase) and RDH, increasing titer by 81.1% .

Q. How does shaking velocity influence this compound yield in bioreactor systems?

Agitation impacts oxygen transfer and enzyme-substrate interaction:

- At 150 rpm (horizontal shaking), yields increase by 24.2% compared to static conditions due to enhanced mass transfer .

- Excessive shaking (>150 rpm) may disrupt cell integrity, reducing viability in prolonged batches .

- Optimization protocol : Conduct time-course experiments at incremental velocities (75–200 rpm) with viability assays .

Q. Methodological Considerations for Contradictory Data

- pH Variability : Klebsiella oxytoca G4A4 operates optimally at pH 8.0 , while engineered E. coli systems favor pH 7.0 due to formate-driven pH shifts . Buffer selection (e.g., Tris-HCl vs. phosphate) must align with host-specific enzyme kinetics.

- Strain-Specific Substrate Affinity : Providencia alcalifaciens RDH shows no activity on D-sorbitol or D-mannitol, minimizing byproducts , whereas other RDH variants require substrate specificity profiling to avoid impurities .

Properties

IUPAC Name |

(2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-FBXFSONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197607 | |

| Record name | Allitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Allitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

488-44-8 | |

| Record name | Allitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3F996O6JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.